molecular formula C4H4FN3O2 B15331601 3-fluoro-1-methyl-4-nitro-1H-Pyrazole

3-fluoro-1-methyl-4-nitro-1H-Pyrazole

Katalognummer: B15331601
Molekulargewicht: 145.09 g/mol
InChI-Schlüssel: AYDRWFQLMJPWCB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-fluoro-1-methyl-4-nitro-1H-Pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-1-methyl-4-nitro-1H-Pyrazole typically involves the nitration of a precursor pyrazole compound. One common method includes the reaction of 3-fluoro-1-methylpyrazole with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions often require careful control of temperature and concentration to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Analyse Chemischer Reaktionen

Types of Reactions

3-fluoro-1-methyl-4-nitro-1H-Pyrazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-fluoro-1-methyl-4-nitro-1H-Pyrazole has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-fluoro-1-methyl-4-nitro-1H-Pyrazole depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The nitro group can participate in redox reactions, while the fluorine atom can enhance the compound’s binding affinity to target proteins through hydrogen bonding and hydrophobic interactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-methyl-4-nitro-1H-Pyrazole: Similar structure but lacks the fluorine atom.

    3-fluoro-4-nitro-1H-Pyrazole: Similar structure but lacks the methyl group.

    4-nitro-1H-Pyrazole: Lacks both the fluorine and methyl groups.

Uniqueness

3-fluoro-1-methyl-4-nitro-1H-Pyrazole is unique due to the presence of both the fluorine and nitro groups, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, while the nitro group can participate in various redox reactions, making it a versatile compound for research and industrial applications .

Eigenschaften

Molekularformel

C4H4FN3O2

Molekulargewicht

145.09 g/mol

IUPAC-Name

3-fluoro-1-methyl-4-nitropyrazole

InChI

InChI=1S/C4H4FN3O2/c1-7-2-3(8(9)10)4(5)6-7/h2H,1H3

InChI-Schlüssel

AYDRWFQLMJPWCB-UHFFFAOYSA-N

Kanonische SMILES

CN1C=C(C(=N1)F)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.